![molecular formula C18H18FN5O3 B2377047 3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421458-66-3](/img/structure/B2377047.png)

3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

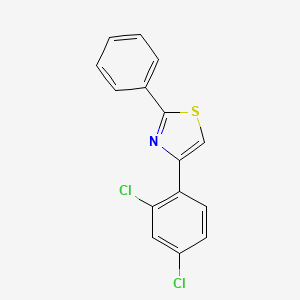

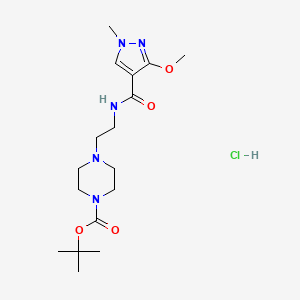

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidodipyrimidinone core, which is a type of heterocyclic compound containing nitrogen atoms. Attached to this core are a fluorobenzyl group and a tetrahydrofuran group, both of which can significantly affect the compound’s properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidodipyrimidinone core, followed by the addition of the fluorobenzyl and tetrahydrofuran groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl and tetrahydrofuran groups could introduce steric hindrance, affecting the compound’s conformation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the tetrahydrofuran group could participate in reactions involving its oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

Research has indicated the use of similar pyrimidine compounds in herbicidal activities. For example, a study synthesized various 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating notable herbicidal activities against Brassica napus (Yang Huazheng, 2013).

Urease Inhibition

Pyrimidine derivatives have been explored for their urease inhibition properties. A particular study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and tested them for in vitro urease inhibition activity, revealing significant activity in certain compounds (A. Rauf et al., 2010).

Cancer Treatment

In the field of cancer treatment, tegafur, a 5-fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4 (1H,3H)-dione compound, is used as a component in chemotherapy drugs. The study of its molecular properties, such as molecular electrostatic potential surfaces and vibrational dynamics, provides insights into its selectivity and efficiency (O. Prasad et al., 2010).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of pyrimidine derivatives, exploring various synthesis methods and structural analyses. For instance, research has been conducted on the facile construction of substituted pyrimido[4,5-d]pyrimidones, providing insights into their chemical structures and potential applications (W. Hamama et al., 2012).

Antioxidant Properties

Pyrimido[4,5-d]pyrimidine derivatives have been investigated for their potential as antioxidants. A study synthesized these derivatives and tested their activity as antioxidants, optimizing reaction conditions to achieve effective results (A. Cahyana et al., 2020).

Solid-Phase Synthesis

The solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones offers an efficient approach to these compounds, highlighting novel synthetic pathways and high-purity yields (Nadège Graveleau, T. Masquelin, 2003).

Antimicrobial Activity

Pyrimido[4,5-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties, with some demonstrating promising activity against various bacteria and fungi (A. Aksinenko et al., 2016).

Supramolecular Chemistry

The dihydropyrimidine-2,4-(1H,3H)-dione functionality of these compounds is utilized in novel supramolecular assemblies, contributing to the development of complex chemical structures with potential applications in various fields (M. Fonari et al., 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O3/c19-14-6-2-1-4-11(14)10-24-16(25)13-9-21-17(22-15(13)23-18(24)26)20-8-12-5-3-7-27-12/h1-2,4,6,9,12H,3,5,7-8,10H2,(H2,20,21,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHXQXGYUODKSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)

![2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2376979.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)